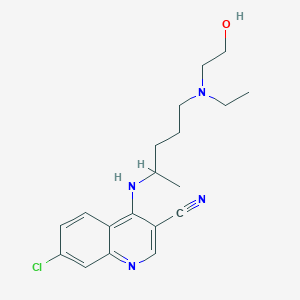

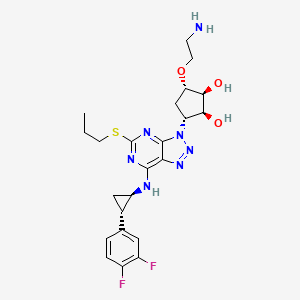

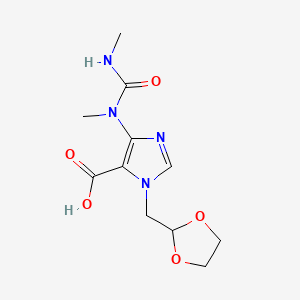

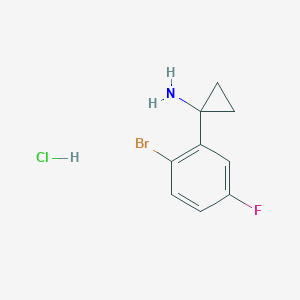

Ticagrelor Amine Derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ticagrelor amine derivative is a compound known for its role as a platelet aggregation inhibitor. It is a P2Y12 receptor antagonist, which means it prevents platelets from clumping together and forming blood clots. This compound is particularly significant in the treatment of acute coronary syndrome and myocardial infarction, where it helps reduce the risk of thrombotic events such as strokes and heart attacks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor amine derivative involves several key steps. One efficient method includes the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture. The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity .

Industrial Production Methods

Industrial production of this compound focuses on optimizing each reaction stage to ensure scalability and safety. This includes understanding the thermal events of the reactions through DSC analysis and establishing critical process parameters to avoid accidents. The process aims to achieve high yield and purity while maintaining safety for both the product and personnel involved .

Analyse Des Réactions Chimiques

Types of Reactions

Ticagrelor amine derivative undergoes various chemical reactions, including:

Condensation Reactions: Used in the initial synthesis steps.

Diazotization: Involves the formation of a triazole compound.

Substitution Reactions: Common in the modification of intermediates.

Common Reagents and Conditions

Resin-NO2: A green reagent used in diazotization.

Hydrochloric Acid in Dichloromethane: Used for deprotection.

Ethylene Glycol: Solvent for condensation reactions.

Major Products Formed

The major product formed from these reactions is ticagrelor, a highly pure and effective platelet aggregation inhibitor .

Applications De Recherche Scientifique

Ticagrelor amine derivative has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying P2Y12 receptor antagonists.

Biology: Investigated for its role in platelet aggregation and cardiovascular health.

Medicine: Clinically used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction.

Industry: Employed in the development of safer and more efficient synthetic routes for pharmaceutical compounds

Mécanisme D'action

Ticagrelor amine derivative exerts its effects by binding to the P2Y12 receptor on platelet membranes. Unlike adenosine diphosphate (ADP), ticagrelor binds to a different site on the receptor, preventing signal transduction initiated by ADP binding. This inhibition of platelet aggregation significantly reduces the risk of complications associated with atherosclerosis, such as myocardial infarction and stroke .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist but requires metabolic activation.

Prasugrel: Similar to clopidogrel but with a faster onset of action.

Cangrelor: An intravenous P2Y12 receptor antagonist.

Uniqueness of Ticagrelor Amine Derivative

This compound stands out due to its direct and reversible mode of action, which allows for rapid onset and offset effects. Unlike clopidogrel and prasugrel, it does not require metabolic activation, making it more suitable for patients undergoing surgery .

Propriétés

Formule moléculaire |

C23H29F2N7O3S |

|---|---|

Poids moléculaire |

521.6 g/mol |

Nom IUPAC |

(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol |

InChI |

InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |

Clé InChI |

IDCFBDOEWGNZGE-FNOIDJSQSA-N |

SMILES isomérique |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

SMILES canonique |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)

![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)